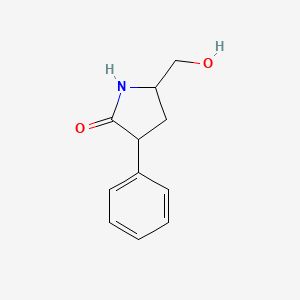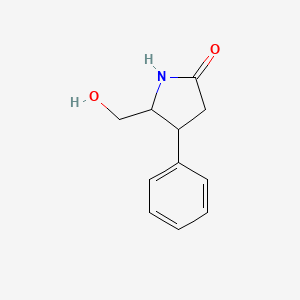
5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one
描述
5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a hydroxymethyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one typically involves the reaction of 3-phenylpyrrolidin-2-one with formaldehyde under basic conditions. The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be catalyzed by various bases such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal oxides or zeolites can be employed to facilitate the hydroxymethylation reaction. The use of high-pressure reactors and optimized reaction conditions can further improve the scalability of the production process.
化学反应分析
Types of Reactions
5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-3-phenylpyrrolidin-2-one.
Reduction: 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-ol.
Substitution: 5-(Hydroxymethyl)-3-(nitrophenyl)pyrrolidin-2-one or 5-(Hydroxymethyl)-3-(bromophenyl)pyrrolidin-2-one.
科学研究应用
5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a furan ring and similar hydroxymethyl substitution.
3-Phenylpyrrolidin-2-one: The parent compound without the hydroxymethyl group.
5-(Chloromethyl)-3-phenylpyrrolidin-2-one: A halogenated analog with a chloromethyl group instead of hydroxymethyl.
Uniqueness
5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one is unique due to the presence of both a hydroxymethyl group and a phenyl group on the pyrrolidinone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
5-(hydroxymethyl)-3-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-7-9-6-10(11(14)12-9)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSVLDMYEAQENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C1C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B3231996.png)
![4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B3232001.png)








![2,3-Dibromoimidazo[1,2-a]pyridine](/img/structure/B3232043.png)



